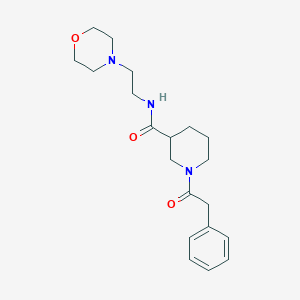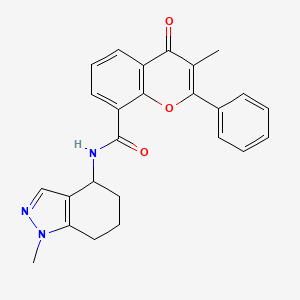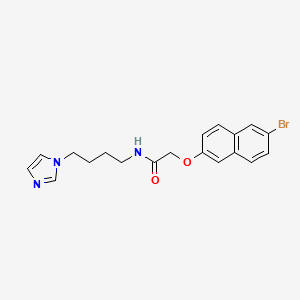
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers led by David Johnson at Pfizer. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide binds to the allosteric site of mGluR5 and inhibits its activation by glutamate, which is the primary neurotransmitter that activates mGluR5. This results in a reduction of downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of calcium signaling, protein synthesis, and gene expression. It has also been shown to affect the release of other neurotransmitters such as dopamine and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide in lab experiments is its high selectivity and specificity towards mGluR5, which allows for precise manipulation of its function without affecting other receptors. However, N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has some limitations, such as its poor solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the research on N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide and mGluR5. One direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials for the treatment of neurological and psychiatric disorders. Another direction is to investigate the role of mGluR5 in other physiological systems such as the immune system and the cardiovascular system. Additionally, the development of new imaging techniques and biomarkers for mGluR5 could provide valuable insights into its function in vivo.
Méthodes De Synthèse
The synthesis of N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide involves a multi-step process starting from 1-(2-phenylacetyl)piperidine-3-carboxylic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)morpholine in the presence of triethylamine to yield N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide as a white crystalline solid. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been widely used as a tool compound in scientific research to study the function of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has also been used to investigate the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19(15-17-5-2-1-3-6-17)23-9-4-7-18(16-23)20(25)21-8-10-22-11-13-26-14-12-22/h1-3,5-6,18H,4,7-16H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJPTOXOUPPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide](/img/structure/B7551185.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B7551190.png)
![N-(2,5-dimethylpyrazol-3-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7551211.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551222.png)
![methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate](/img/structure/B7551226.png)

![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)

![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)
![1-[2-[4-[(4-Fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7551260.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
![1-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7551289.png)